
4-Methyl-3-nitrobenzoyl chloride
Overview
Description
4-Methyl-3-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO3 and a molecular weight of 199.59 g/mol . It is a derivative of benzoyl chloride and is characterized by the presence of a methyl group and a nitro group on the benzene ring. This compound is used in various chemical syntheses and has significant applications in scientific research.
Preparation Methods
4-Methyl-3-nitrobenzoyl chloride is typically synthesized from 4-methyl-3-nitrobenzoic acid . The synthetic route involves the chlorination of 4-methyl-3-nitrobenzoic acid using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
4-Methyl-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-methyl-3-nitrobenzoic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Reducing Agents: Hydrogen gas, catalytic hydrogenation
Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions
Major Products:
Amides: Formed from reaction with amines
Esters: Formed from reaction with alcohols
4-Methyl-3-nitrobenzoic Acid: Formed from hydrolysis
Scientific Research Applications
Table 1: Synthesis Overview
Step | Reagents | Conditions |
---|---|---|
Nitration | Nitrobenzene, HNO₃, H₂SO₄ | Controlled temperature |
Acylation | Thionyl chloride | Room temperature |
Organic Synthesis
4-Methyl-3-nitrobenzoyl chloride serves as an acylating agent in organic synthesis, facilitating the formation of various complex organic molecules. Its electrophilic carbonyl carbon reacts with nucleophiles, allowing for the introduction of the 4-methyl-3-nitrobenzoyl group into target molecules. This property is crucial for synthesizing pharmaceutical intermediates and agrochemical compounds .
Case Studies in Pharmaceuticals
- Synthesis of Intermediates : It has been used in synthesizing 4-amino-1,5-naphthalenedisulphonate acid monosodium salt, which is an important intermediate in drug development .
- Enzyme Inhibition Studies : Research has demonstrated that derivatives of nitrobenzoyl chlorides exhibit inhibitory effects on enzymes such as enteropeptidase. For example, a series of compounds derived from this compound showed varying degrees of inhibitory activity, with specific modifications leading to enhanced potency .
Table 2: Inhibitory Activity of Derived Compounds
Compound | Substituent Position | IC₅₀ (nM) Initial | IC₅₀ (nM) App |
---|---|---|---|
2a | 4 | 94 | 5.9 |
4a | 3 | 32 | 1.6 |
4b | 3 | 13 | 0.82 |
4c | 4 | 65 | 3.2 |
Agrochemical Applications
In agrochemistry, the compound is utilized in synthesizing herbicides and pesticides due to its ability to modify biological activity through structural alterations. The presence of the nitro group enhances its reactivity and potential bioactivity compared to other similar compounds .
Toxicity and Safety Considerations
Given its corrosive nature, safety precautions are critical when handling this compound. Proper protective gear should be worn to prevent skin burns and eye damage. The compound's handling guidelines include:
- Use gloves and eye protection.
- Work in a well-ventilated area or fume hood.
- Follow proper waste disposal protocols for hazardous materials.
Mechanism of Action
The mechanism of action of 4-methyl-3-nitrobenzoyl chloride primarily involves its reactivity as an acylating agent . It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives . The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets nucleophilic sites on molecules
Redox Reactions: Involves electron transfer processes
Comparison with Similar Compounds
4-Methyl-3-nitrobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
4-Nitrobenzoyl Chloride: Similar structure but lacks the methyl group.
3-Nitrobenzoyl Chloride: Similar structure but the nitro group is positioned differently.
4-Methylbenzoyl Chloride: Similar structure but lacks the nitro group.
Uniqueness: The presence of both the methyl and nitro groups in this compound imparts unique reactivity and properties, making it a valuable compound in various chemical syntheses .
Biological Activity
4-Methyl-3-nitrobenzoyl chloride (CAS No. 10397-30-5) is an organic compound with the molecular formula C₈H₆ClNO₃ and a molecular weight of approximately 199.59 g/mol. It is classified as a benzoyl chloride derivative, characterized by a benzene ring substituted with both a methyl group and a nitro group, along with a reactive acyl chloride functional group. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activity and versatility as a reagent.
This compound is synthesized from 4-methyl-3-nitrobenzoic acid through a chlorination reaction. The presence of the nitro group enhances its electrophilic character, making it a valuable intermediate in the synthesis of biologically active molecules. Its mechanism of action primarily involves nucleophilic substitution reactions, where the chloride group acts as an excellent leaving group.
Key Reactions:
- Nucleophilic Substitution : Reacts with amines to form amides and with alcohols to produce esters.
- Hydrolysis : Under aqueous conditions, it hydrolyzes to yield 4-methyl-3-nitrobenzoic acid.
- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
The biological activity of this compound is largely attributed to its role as an acylating agent in organic synthesis. It facilitates the formation of new covalent bonds with nucleophiles, potentially leading to the synthesis of compounds with biological significance. Notably, it has been employed in the development of drug candidates and in biochemical assays.
Applications in Medicinal Chemistry
This compound has been utilized in various studies aimed at evaluating its biological effects:
Case Study 1: Inhibition of Enteropeptidase
A series of compounds derived from this compound were evaluated for their ability to inhibit enteropeptidase. The study revealed that certain derivatives exhibited low IC50 values, indicating potent inhibitory effects. The structure-activity relationship (SAR) analysis suggested that modifications on the benzene ring could enhance biological activity by improving binding affinity to the enzyme .
Case Study 2: Synthesis of Benzamides
Research focused on synthesizing benzamide derivatives from this compound demonstrated their ability to upregulate low-density lipoprotein (LDL) receptors. This finding suggests that such derivatives could play a role in managing cholesterol levels and cardiovascular health .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Nitrobenzoyl chloride | Nitro group on benzene | Lacks methyl substitution at position 4 |
4-Chlorobenzoyl chloride | Chlorine instead of nitro | Does not possess potential bioactivity of nitro |
4-Methylbenzoic acid | No acyl chloride functionality | Less reactive compared to the acyl chloride |
4-Amino-3-nitrobenzoyl chloride | Amino group instead of chlorine | More polar; potential for different biological interactions |
The presence of both methyl and nitro groups in this compound contributes to its unique reactivity profile compared to these similar compounds.
Safety and Handling
It is crucial to note that this compound is classified as corrosive and can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation. Proper safety protocols should be followed when handling this compound.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing urea derivatives using 4-methyl-3-nitrobenzoyl chloride?
To synthesize urea derivatives (e.g., butyl-3-(4-methyl-3-nitrobenzoyl)urea), a pyridine-benzene solvent system is recommended. Dropwise addition of this compound to a stirred solution of urea derivatives at 60°C for 1 hour yields products with ~52% efficiency. Cooling to 5°C post-reaction aids crystallization . Monitor reaction progress via TLC and confirm purity via elemental analysis (C, H, N percentages) .
Q. How should this compound be characterized spectroscopically?
Use a combination of:
- Mass spectrometry (EI-MS) to confirm molecular weight (MW: 199.59 g/mol) and fragmentation patterns .
- FT-IR to identify carbonyl (C=O, ~1750 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches.
- ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to resolve aromatic protons (δ ~7.5–8.5 ppm) and methyl groups (δ ~2.5 ppm) .
Q. What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste in designated halogenated containers .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be validated?
- Use SHELXL for small-molecule refinement and PLATON for structure validation to check for missed symmetry, twinning, or disorder .
- Apply Flack parameter analysis to resolve enantiopolarity in chiral derivatives, ensuring |x| < 0.1 for centrosymmetric structures .
Q. What computational methods predict the reactivity of this compound in acylation reactions?
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and charge distribution on the carbonyl carbon.
- Use molecular docking (e.g., AutoDock Vina) to study interactions with nucleophiles like amines or alcohols .
Q. How can discrepancies in reported yields of urea derivatives be resolved?
- Controlled experiments : Vary solvent systems (e.g., DMF vs. pyridine-benzene) and stoichiometry (1:1 vs. 1:2 acyl chloride:urea).
- Purification : Optimize recrystallization solvents (ethanol vs. benzene) to improve yield and purity .
Q. Data Contradiction Analysis
Q. Why do melting points of cyclohexyl-3-(4-methyl-3-nitrobenzoyl)urea vary across studies?
Discrepancies (e.g., 210–212°C vs. literature values) may arise from:
- Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic forms.
- Impurities : Re-crystallize with gradient cooling and analyze via HPLC (C18 column, acetonitrile-water mobile phase) .
Q. How reliable are NIST spectral data for this compound compared to in-house measurements?
Cross-validate NIST EI-MS data (e.g., m/z 199 for M⁺) with high-resolution MS (HRMS) to resolve isotopic clusters. Discrepancies >0.005 Da suggest contamination or instrument calibration errors .
Q. Functionalization and Applications
Q. What strategies enable selective functionalization of the nitro group in this compound?
- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts NO₂ to NH₂ without affecting the acyl chloride group.
- Nucleophilic substitution : Replace NO₂ with thiols or amines under basic conditions (e.g., K₂CO₃ in DMF) .
Q. How is this compound used in synthesizing bioactive compounds?
It serves as a key intermediate in:
- Antiviral agents : Acylation of nucleoside analogs (e.g., suramin-related compounds) to enhance bioavailability .
- Herbicides : Functionalization with triazine derivatives for agrochemical development .
Properties
IUPAC Name |
4-methyl-3-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMHBBURYDVYAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146171 | |
Record name | 4-Methyl-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-30-5 | |
Record name | 4-Methyl-3-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10397-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-nitrobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010397305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-3-nitrobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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